2-Amino-5-chlorobenzophenone-d5
Description
Significance of Isotopic Labeling in Contemporary Chemical Sciences
Isotopic labeling is a technique used to trace the path of an isotope through a chemical reaction, metabolic pathway, or biological system. spectroinlets.comwikipedia.org By replacing specific atoms in a molecule with their heavier, stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), scientists can differentiate the labeled molecule from its naturally abundant, or "unlabeled," counterpart. spectroinlets.comwikipedia.org This distinction is fundamental to a variety of analytical techniques, most notably mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov
In mass spectrometry, the mass difference between the labeled and unlabeled compounds allows for their clear separation and quantification. spectroinlets.com This is particularly crucial in quantitative analysis, where an isotopically labeled compound can serve as an ideal internal standard. clearsynth.comaptochem.com Since the labeled internal standard is chemically identical to the analyte of interest, it experiences similar effects during sample preparation and analysis, such as extraction efficiency and ionization suppression, leading to more accurate and reliable quantification. clearsynth.comaptochem.com In NMR spectroscopy, the different gyromagnetic ratios of isotopes like deuterium can simplify complex spectra and provide detailed structural information. wikipedia.org
Overview of Deuterated Benzophenone (B1666685) Scaffolds and their Research Relevance
Benzophenones are a class of organic compounds characterized by a diaryl ketone core. Their derivatives are important intermediates in the synthesis of various pharmaceuticals, particularly benzodiazepines. wikipedia.orgresearchgate.net The introduction of deuterium into the benzophenone scaffold creates deuterated analogs that are invaluable in several research areas.
Deuterated benzophenones are frequently employed as internal standards in pharmacokinetic and metabolic studies of drugs. ucsb.eduprinceton.edu For instance, they are used to accurately measure the concentrations of drug metabolites in biological samples like blood, urine, and plasma. clearsynth.comcerilliant.com This is essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. cernobioscience.com Furthermore, deuterated benzophenones can be used to investigate the mechanisms of chemical reactions and to enhance the metabolic stability of certain drugs. ucsb.eduprinceton.edu
Specific Research Context of 2-Amino-5-chlorobenzophenone-d5
This compound is the deuterated analog of 2-amino-5-chlorobenzophenone (B30270). The non-deuterated compound is a known metabolite of the benzodiazepine (B76468) drug diazepam and a precursor in the synthesis of other benzodiazepines. caymanchem.com The primary research application of this compound is as an internal standard for the quantitative analysis of nordiazepam and other related benzodiazepine metabolites in biological matrices. cerilliant.comnih.gov Nordiazepam itself is a major metabolite of several benzodiazepines, including diazepam and chlordiazepoxide. cerilliant.comnih.gov The use of a deuterated internal standard like this compound is crucial for achieving the high level of accuracy and precision required in forensic toxicology and clinical chemistry to monitor drug levels. aptochem.comnyc.gov
Chemical Profile
| Property | Value |
| IUPAC Name | (2-amino-5-chlorophenyl)(phenyl-d5)methanone |
| CAS Number | 65854-72-0 |
| Chemical Formula | C₁₃H₅D₅ClNO |
| Molecular Weight | 236.71 g/mol |
Data sourced from available chemical supplier information.
Synthesis and Manufacturing
The synthesis of this compound typically involves the use of a deuterated starting material. While specific, detailed synthetic routes for the d5 variant are not extensively published in peer-reviewed literature, the synthesis of its non-deuterated analog, 2-amino-5-chlorobenzophenone, provides insight into potential pathways.
Common methods for synthesizing 2-amino-5-chlorobenzophenone include the Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride. patsnap.com Another approach involves the reaction of p-chloroaniline with benzonitrile (B105546) and aluminum chloride. prepchem.com A multi-step synthesis starting from p-chloronitrobenzene and phenylacetonitrile (B145931) has also been reported. patsnap.com To produce the d5-labeled compound, a deuterated benzoyl chloride (benzoyl chloride-d5) or a deuterated benzonitrile (benzonitrile-d5) would likely be used in these established synthetic schemes. The final product is typically a light yellow to yellow solid.
Physicochemical Properties
| Property | Value |
| Appearance | Light yellow to yellow solid |
| Melting Point | 95-97 °C |
| Boiling Point | Not reported |
| Solubility | Soluble in Chloroform, Methanol |
Data sourced from available chemical supplier information.
Applications in Scientific Research
Internal Standard in Mass Spectrometry
The primary and most significant application of this compound is as an internal standard in mass spectrometry-based analytical methods. clearsynth.comaptochem.com In techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), an internal standard is added in a known quantity to samples to correct for variations that can occur during sample processing and analysis. aptochem.commdpi.com
The ideal internal standard is a stable isotope-labeled version of the analyte because it has nearly identical chemical and physical properties. aptochem.com This means it will co-elute with the analyte during chromatography and experience similar ionization efficiency in the mass spectrometer's ion source. aptochem.com The mass difference between the deuterated standard and the non-deuterated analyte allows the mass spectrometer to distinguish between them, enabling accurate quantification of the analyte by comparing its peak area to that of the known amount of the internal standard. clearsynth.comaptochem.com
Pharmacokinetic Studies of Nordiazepam
This compound is specifically used as an internal standard for the quantification of nordiazepam in biological samples. cerilliant.comnih.gov Nordiazepam is a pharmacologically active metabolite of several commonly prescribed benzodiazepines, including diazepam, chlordiazepoxide, and prazepam. nih.gov Therefore, accurately measuring its concentration in blood, plasma, or urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology investigations. nyc.govnih.gov
For example, in a study analyzing diazepam and nordiazepam in wastewater samples, deuterated standards (diazepam-d5 and nordiazepam-d5) were used to ensure accurate quantification by LC-MS/MS. nih.gov Similarly, forensic toxicology laboratories routinely use deuterated analogs like nordiazepam-d5 as internal standards for the quantitative analysis of benzodiazepines in biological specimens to ensure the reliability of their findings. nyc.gov The use of this compound as an internal standard for nordiazepam follows the same principle, compensating for any loss of analyte during sample extraction and variability in instrument response.
Comparative Analysis
| Property | This compound | 2-Amino-5-chlorobenzophenone |
| Molecular Formula | C₁₃H₅D₅ClNO | C₁₃H₁₀ClNO |
| Molecular Weight | 236.71 g/mol | 231.68 g/mol |
| Primary Application | Internal standard in mass spectrometry | Precursor in benzodiazepine synthesis |
| Key Difference | Contains five deuterium atoms on the phenyl ring | Contains five hydrogen atoms on the phenyl ring |
The key difference between this compound and its non-deuterated counterpart lies in the isotopic composition of the phenyl ring. wikipedia.org This seemingly small change in mass is the entire basis for its utility as an internal standard in mass spectrometry. aptochem.com While the non-deuterated compound is primarily valued as a chemical intermediate for synthesizing pharmaceuticals, the deuterated version's value is in its ability to improve the accuracy and reliability of analytical measurements. clearsynth.comwikipedia.org
Synthetic Approaches to this compound: A Focus on Deuterium Incorporation
The synthesis of isotopically labeled compounds is a critical aspect of pharmaceutical research and development, providing essential tools for metabolism studies, pharmacokinetic analysis, and as internal standards in quantitative bioanalysis. This compound, the deuterated analog of a key intermediate in the synthesis of several benzodiazepine drugs, is of significant interest. This article details the synthetic methodologies for preparing this compound, with a specific focus on the strategies for site-specific incorporation of deuterium atoms onto the benzophenone scaffold.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-amino-5-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWXHHBROGLWNH-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=CC(=C2)Cl)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618889 | |
| Record name | (2-Amino-5-chlorophenyl)[(~2~H_5_)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65854-72-0 | |
| Record name | (2-Amino-5-chlorophenyl)[(~2~H_5_)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Analytical Characterization of 2 Amino 5 Chlorobenzophenone D5
Spectroscopic Methodologies for Deuterated Compounds
Spectroscopic methods are indispensable for the detailed characterization of deuterated compounds like 2-Amino-5-chlorobenzophenone-d5. These techniques provide insights into the molecular structure, isotopic purity, and dynamic processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H (Proton) and ²H (Deuterium) NMR spectroscopy are fundamental for assessing the isotopic purity and confirming the specific labeling pattern of this compound.
¹H NMR: In a highly deuterated compound like this compound, the ¹H NMR spectrum is expected to show significantly reduced signal intensities for the protons that have been replaced by deuterium (B1214612). sigmaaldrich.com The remaining weak signals correspond to the residual, non-deuterated sites. By comparing the integration of these residual proton signals with that of a known internal standard, the degree of deuteration can be quantified. For this compound, where the deuterium labels are on one of the phenyl rings, the signals corresponding to that ring should be nearly absent in the ¹H NMR spectrum. zeotope.comchemicalbook.com
²H NMR: Deuterium NMR directly observes the deuterium nuclei. numberanalytics.com This technique is highly selective for deuterium-containing species and provides a direct confirmation of deuterium incorporation. numberanalytics.com The chemical shifts in ²H NMR are identical to those in ¹H NMR, allowing for straightforward spectral interpretation. sigmaaldrich.com A key application of ²H NMR is the determination of isotopic abundance, which can be more accurate than methods relying solely on ¹H NMR or mass spectrometry, especially for partially and fully labeled compounds. nih.gov The ²H NMR spectrum of this compound would exhibit signals corresponding to the five deuterium atoms on the deuterated phenyl ring, confirming the success of the labeling process.
A combination of ¹H and ²H NMR provides a robust method for determining the precise isotopic abundance in deuterated compounds. nih.gov
Table 1: Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Information Provided |
| ¹H | 7.0 - 8.0 | Singlets, Doublets, Triplets (for non-deuterated ring) | Confirmation of non-deuterated ring structure, assessment of residual protons in deuterated ring |
| ²H | 7.0 - 8.0 | Singlets (broadened) | Direct confirmation of deuterium labeling, determination of isotopic purity |
| ¹³C | 115 - 197 | Singlets | Structural elucidation of the carbon skeleton |
| ¹⁵N | ~60 - 80 (relative to nitromethane) | Singlet | Information on the electronic environment of the nitrogen atom |
Beyond proton and deuterium detection, ¹³C and ¹⁵N NMR provide further structural details of the deuterated molecule.
¹⁵N NMR: Nitrogen-15 (B135050) NMR spectroscopy offers insights into the electronic environment of the nitrogen atom in the amino group. The chemical shift of the ¹⁵N signal is sensitive to substituent effects on the aniline (B41778) ring. nih.govacs.org In this compound, the chlorine substituent and the benzoyl group will influence the ¹⁵N chemical shift. nih.govresearchgate.net Deuteration on the phenyl ring is expected to have a minor, long-range effect on the ¹⁵N chemical shift. This technique can be used to study intermolecular interactions, such as hydrogen bonding involving the amino group.
Time-resolved NMR spectroscopy is a valuable technique for monitoring the progress of chemical reactions in real-time. rsc.org By acquiring NMR spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be tracked, providing kinetic information about the reaction. rsc.org For reactions involving this compound, such as its use in the synthesis of deuterated benzodiazepines, time-dependent ¹H or ²H NMR can be employed to monitor the conversion of the starting material and the formation of intermediates and the final product. numberanalytics.comrsc.org This allows for the optimization of reaction conditions and a deeper understanding of the reaction mechanism.
Mass Spectrometry (MS) Applications
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound.
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone for the purity assessment and isotopic verification of volatile and semi-volatile compounds like this compound.
Purity Assessment: The gas chromatogram provides a profile of the sample's components. A pure sample of this compound will show a single major peak at a specific retention time. nih.gov The presence of other peaks would indicate impurities, which could be starting materials, byproducts from the synthesis, or degradation products. nih.gov The retention time of deuterated compounds can sometimes differ slightly from their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect. nih.govnih.gov
Isotopic Verification: The mass spectrometer provides a mass spectrum for the compound as it elutes from the GC column. The molecular ion peak in the mass spectrum of this compound will be shifted to a higher mass-to-charge ratio (m/z) compared to its non-deuterated analog, corresponding to the mass of the five deuterium atoms. For 2-Amino-5-chlorobenzophenone (B30270) (C₁₃H₁₀ClNO), the molecular weight is approximately 231.68 g/mol . wikipedia.org The deuterated analog, this compound (C₁₃H₅D₅ClNO), will have a molecular weight of approximately 236.71 g/mol . medchemexpress.com The mass spectrum will also show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes), which further aids in confirming the identity of the compound. High-resolution mass spectrometry can provide even more precise mass measurements, allowing for the unambiguous determination of the elemental composition.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis and Isotopic Confirmation
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of complex mixtures. In the context of this compound, LC-MS serves two primary purposes: separating the deuterated compound from its non-deuterated counterpart and other related substances, and confirming its isotopic enrichment.
The chromatographic separation, typically using a reversed-phase column, allows for the resolution of this compound from potential impurities or other components in a sample matrix. Following separation, the mass spectrometer provides highly specific detection based on the mass-to-charge ratio (m/z) of the ions.
For this compound, the expected molecular weight is approximately 236.71 g/mol , which is higher than the non-deuterated form (231.68 g/mol ) due to the five deuterium atoms. medchemexpress.comwikipedia.org The mass spectrum will exhibit a distinct isotopic pattern confirming the presence and extent of deuteration. This is crucial for verifying the identity and purity of the labeled compound. LC-MS is widely used in metabolomics and pharmacokinetic studies where stable isotope labeling helps in tracing and quantifying metabolites. nih.gov
Table 1: LC-MS Parameters for Isotopic Confirmation
| Parameter | Value/Condition | Purpose |
| Chromatography | ||
| Column | C18 reversed-phase | Separation of analytes |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid | Elution of compounds |
| Flow Rate | 0.2-0.5 mL/min | Consistent retention times |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), positive mode | Generation of protonated molecules |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap | High-resolution mass measurement |
| Scan Mode | Full scan | Detection of all ions within a mass range |
| Expected [M+H]⁺ (d0) | m/z 232.05 | Identification of non-deuterated compound |
| Expected [M+H]⁺ (d5) | m/z 237.08 | Identification of deuterated compound |
Tandem Mass Spectrometry (MS-MS) for Fragmentation Analysis of Deuterated Species
Tandem mass spectrometry (MS-MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, MS-MS is instrumental in confirming the location of the deuterium labels.
In an MS-MS experiment, the protonated molecule of this compound ([M+H]⁺ at m/z 237.08) is isolated and then subjected to collision-induced dissociation (CID). The fragmentation pattern is then compared to that of the non-deuterated compound. The mass shifts in the fragment ions reveal which parts of the molecule contain the deuterium atoms. For instance, if the deuterium atoms are on the phenyl ring, fragments containing this ring will show a mass increase of 5 Da. This detailed fragmentation analysis provides unambiguous confirmation of the isotopic labeling site.
Table 2: Predicted MS-MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Structure of Fragment | Significance |
| 237.08 | Varies | Fragments containing the deuterated phenyl ring | Confirms location of deuterium labels |
| 237.08 | Varies | Fragments without the deuterated phenyl ring | Shows no mass shift compared to d0 fragments |
Quantitative Analysis Applications as Internal Standards
One of the most significant applications of this compound is its use as an internal standard in quantitative analysis, particularly in methods utilizing isotope dilution mass spectrometry (IDMS). nih.govsigmaaldrich.com Because the deuterated standard is chemically identical to the analyte of interest (the non-deuterated form) but has a different mass, it can be added to a sample at a known concentration at the beginning of the analytical workflow.
The deuterated internal standard co-elutes with the analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer. By measuring the ratio of the signal intensity of the analyte to the signal intensity of the internal standard, accurate quantification can be achieved. This method effectively corrects for variations in sample preparation, injection volume, and instrument response, leading to highly precise and accurate results. This is particularly important in forensic and clinical toxicology for the quantification of benzodiazepines and their precursors. caymanchem.com
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide information about the vibrational modes of molecules. They are particularly useful for studying the effects of isotopic substitution.
Vibrational Analysis of Deuterium Substitution Effects
The substitution of hydrogen with deuterium significantly affects the vibrational frequencies of a molecule. Due to the heavier mass of deuterium, the vibrational frequencies of bonds involving deuterium (e.g., C-D, N-D) are lower than those of their hydrogen counterparts (C-H, N-H). This isotopic shift is predictable and can be observed in both IR and Raman spectra.
For this compound, the most pronounced effects will be seen in the stretching and bending modes of the C-D bonds on the phenyl ring. Theoretical calculations, often employing Density Functional Theory (DFT), can be used to predict these vibrational frequencies and aid in the interpretation of experimental spectra. scihorizon.com
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, providing a detailed fingerprint of its functional groups. researchgate.net The FTIR spectrum of this compound will show characteristic absorption bands for the amino group (N-H stretching), the carbonyl group (C=O stretching), and the carbon-chlorine bond (C-Cl stretching), in addition to the vibrations of the aromatic rings. scihorizon.comchemicalbook.com
The key difference in the FTIR spectrum of the deuterated compound compared to its non-deuterated analog will be the appearance of C-D stretching bands at lower wavenumbers (typically around 2200-2300 cm⁻¹) and the disappearance or significant reduction in the intensity of the aromatic C-H stretching bands (around 3000-3100 cm⁻¹).
Table 3: Key FTIR Vibrational Frequencies for 2-Amino-5-chlorobenzophenone and its Deuterated Analog
| Functional Group | Typical Wavenumber (cm⁻¹) (Non-deuterated) | Expected Wavenumber (cm⁻¹) (d5) | Vibrational Mode |
| N-H | 3452, 3363 | 3452, 3363 | Asymmetric & Symmetric Stretch |
| Aromatic C-H | ~3100-3000 | Absent or reduced | Stretch |
| Aromatic C-D | Not present | ~2300-2200 | Stretch |
| C=O | ~1620 | ~1620 | Stretch |
| C-Cl | ~782 | ~782 | Stretch |
Data based on typical values and findings for similar compounds. analis.com.my
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR that allows for the analysis of solid and liquid samples with minimal preparation. nih.gov The principle of ATR involves pressing a sample against a high-refractive-index crystal (like diamond or germanium). An IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. mdpi.com At each reflection, an evanescent wave penetrates a short distance into the sample, and the absorption of this wave is measured.
ATR-IR is particularly advantageous for obtaining high-quality spectra of solid powders like this compound. It eliminates the need for preparing KBr pellets, which can be time-consuming and introduce moisture. The resulting ATR-IR spectrum will provide the same valuable vibrational information as traditional transmission FTIR, clearly showing the effects of deuterium substitution. researchgate.net
Vapor Phase IR Spectroscopy
Vapor phase infrared (IR) spectroscopy is a powerful technique for analyzing the vibrational modes of molecules in the gaseous state. For 2-Amino-5-chlorobenzophenone, the vapor phase IR spectrum provides information on its functional groups and molecular structure, free from intermolecular interactions present in the condensed phase. nist.gov The deuteration in the d5 analogue would primarily affect the vibrational frequencies of the C-D bonds in the phenyl ring, shifting them to lower wavenumbers compared to the C-H vibrations in the non-deuterated compound.
Key spectral features would include the characteristic stretching vibrations of the amino group (N-H), the carbonyl group (C=O), and the carbon-chlorine bond (C-Cl), alongside the aromatic ring vibrations. The precise positions of these bands can be influenced by the electronic effects of the substituents on the benzophenone (B1666685) core.
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy complements IR spectroscopy by providing information on the vibrational modes of a molecule. scihorizon.com For 2-Amino-5-chlorobenzophenone, the FT-Raman spectrum has been recorded and analyzed. scihorizon.com In a study on the non-deuterated analogue, the FT-Raman spectra were recorded using an Nd:YAG laser operating at 200 mW power with a 1064 nm excitation source. scihorizon.com The N-H stretching vibration was observed at 3318 cm⁻¹, and the C=O stretch was found at 1620 cm⁻¹. chemicalbook.com The deuteration in this compound would be expected to cause shifts in the vibrational frequencies associated with the deuterated phenyl ring, which can be predicted and analyzed using computational methods like Density Functional Theory (DFT). scihorizon.com
Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy
UV-Vis-NIR spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis-NIR spectrum of a 2-Amino-5-chlorobenzophenone single crystal has been studied, revealing its optical properties. researchgate.net The spectrum would show absorption bands corresponding to the electronic transitions within the benzophenone chromophore. The position and intensity of these bands are influenced by the amino and chloro substituents. The deuteration in the d5 variant is not expected to significantly alter the UV-Vis-NIR spectrum, as the electronic transitions are primarily dependent on the π-electron system of the molecule, which is largely unaffected by isotopic substitution of hydrogen.
Chromatographic Separation Sciences
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, identification, and quantification of 2-Amino-5-chlorobenzophenone and its deuterated analogue.
Reverse Phase HPLC Method Development and Optimization
Reverse-phase HPLC (RP-HPLC) is a widely used method for the analysis of 2-Amino-5-chlorobenzophenone. sielc.comsielc.com Method development often involves optimizing the mobile phase composition, pH, column type, and temperature to achieve efficient separation. technologynetworks.comresearchgate.net
A common mobile phase for the analysis of 2-Amino-5-chlorobenzophenone consists of a mixture of acetonitrile and water, often with the addition of an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com The separation is typically achieved on a C18 column. researchgate.net Optimization of the gradient elution program, where the proportion of the organic solvent is varied over time, is critical for resolving the analyte from impurities. technologynetworks.com For instance, a method might start with a lower concentration of acetonitrile, which is gradually increased to elute more retained components.
Table 1: Example of RP-HPLC Method Parameters for 2-Amino-5-chlorobenzophenone Analysis
| Parameter | Condition | Reference |
| Column | Newcrom R1, C18 | sielc.comresearchgate.net |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid/Formic Acid | sielc.comsielc.com |
| Detection | UV | technologynetworks.com |
This table is for illustrative purposes and specific conditions may vary.
Electrochemical Detection in HPLC Applications
Electrochemical detection (ECD) coupled with HPLC offers a highly sensitive and selective method for analyzing electrochemically active compounds. antecscientific.com In amperometric detection, a potential is applied to a working electrode, and the resulting current from the oxidation or reduction of the analyte is measured. antecscientific.com
While specific applications of HPLC-ECD for this compound are not detailed in the provided context, the general principles suggest its applicability. The amino group on the benzophenone ring is susceptible to oxidation, making it a candidate for oxidative electrochemical detection. This technique can offer lower detection limits compared to UV detection, which is advantageous for trace analysis. mdpi.com The development of an HPLC-ECD method would involve optimizing the applied potential to maximize the signal for the analyte while minimizing background noise from the mobile phase. antecscientific.com
Preparative Separation and Impurity Isolation Strategies
The purification of 2-Amino-5-chlorobenzophenone and the isolation of its process-related impurities are critical steps for obtaining a high-purity substance, essential for its use as a reference material or in further synthesis. sigmaaldrich.com Preparative High-Performance Liquid Chromatography (HPLC) and column chromatography are the primary methods employed for this purpose.
A scalable reverse-phase HPLC method can be used for both analysis and impurity isolation. sielc.com Such methods often utilize a C18 or a specialized reverse-phase column like Newcrom R1 with low silanol (B1196071) activity. sielc.comsielc.com The mobile phase typically consists of a mixture of acetonitrile and water with an acid modifier, such as phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.com By scaling up the column dimensions and flow rates, this analytical method can be adapted to a preparative scale to isolate milligrams to grams of purified compound.
For larger scale purification, traditional column chromatography using alumina (B75360) as the stationary phase and benzene (B151609) as the eluent has been reported to effectively yield crystalline 2-Amino-5-chlorobenzophenone. prepchem.com
The following table outlines a typical preparative HPLC approach:
Table 1: Example of a Preparative HPLC Method for 2-Amino-5-chlorobenzophenone Purification
| Parameter | Condition |
| Column | Newcrom R1 or similar C18 |
| Mobile Phase | Acetonitrile / Water with Formic Acid |
| Detection | UV at 237 nm caymanchem.com |
| Mode | Reverse Phase |
| Application | Scalable for impurity isolation sielc.comsielc.com |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns with smaller particle sizes (typically sub-2 µm). For 2-Amino-5-chlorobenzophenone, HPLC methods using 3 µm particle columns are available, which bridge the gap toward UPLC applications. sielc.com These methods can be directly translated to UPLC systems to achieve even faster separations, which is particularly valuable in high-throughput screening or for monitoring reaction kinetics in real-time. The primary advantage of UPLC is the reduction in analysis time and solvent consumption while enhancing peak resolution, allowing for more accurate quantification and detection of trace impurities.
Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin-Layer Chromatography (TLC) is an indispensable tool for qualitatively monitoring the progress of chemical reactions involving 2-Amino-5-chlorobenzophenone. libretexts.org For instance, in the synthesis of its derivatives, such as Schiff bases, TLC is used to confirm the consumption of the starting material and the formation of the new product. chemicalbook.comresearchgate.net
The process involves spotting the reaction mixture on a TLC plate alongside the starting material (2-Amino-5-chlorobenzophenone) and sometimes a co-spot containing both. libretexts.org The plate is then developed in an appropriate solvent system, and the spots are visualized, typically under UV light. libretexts.org The disappearance of the reactant spot and the appearance of a new spot with a different retention factor (Rf) indicate that the reaction is proceeding. libretexts.org This simple, rapid, and cost-effective technique allows chemists to determine the optimal reaction time and to check for the presence of byproducts before proceeding with the work-up and purification stages. libretexts.orgchemicalbook.com
Crystallographic and Solid-State Characterization
The solid-state properties of 2-Amino-5-chlorobenzophenone have been investigated using crystallographic techniques, providing detailed insights into its molecular structure and packing in the solid state. researchgate.netresearchgate.netcapes.gov.br
Single Crystal X-ray Diffraction (SCXRD) for Molecular Conformation and Crystal Packing
Single Crystal X-ray Diffraction (SCXRD) analysis of 2-Amino-5-chlorobenzophenone reveals that it crystallizes in the triclinic space group P1. researchgate.net The asymmetric unit of the crystal structure notably contains four independent molecules. researchgate.net
The conformation of the molecule is characterized by a significant twist between the two phenyl rings. The dihedral angles between the planes of the benzene rings in the four independent molecules range from 53.7(2)° to 59.8(2)°. researchgate.net This non-planar conformation is a common feature in benzophenone derivatives. scihorizon.com An intramolecular hydrogen bond between the amino group and the carbonyl oxygen helps to stabilize this conformation. scihorizon.com
Table 2: Crystallographic Data for 2-Amino-5-chlorobenzophenone researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₃H₁₀ClNO |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 9.7335 (7) |
| b (Å) | 10.6473 (7) |
| c (Å) | 24.7554 (17) |
| α (°) | 87.443 (2) |
| β (°) | 82.250 (2) |
| γ (°) | 62.978 (2) |
| Volume (ų) | 2274.1 (3) |
| Z | 8 |
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is used to characterize the bulk crystalline form of a compound and serves as a fingerprint for a specific crystal lattice. researchgate.netresearchgate.net For 2-Amino-5-chlorobenzophenone, PXRD studies confirm the crystalline nature of the material grown by various methods. researchgate.netresearchgate.net The PXRD pattern is unique to the crystal structure determined by SCXRD and can be used to ensure phase purity of the bulk sample, identify different polymorphic forms if they exist, and verify that the bulk material corresponds to the single crystal that was analyzed.
Supramolecular Architecture Analysis (e.g., Hydrogen Bonding Networks)
The crystal packing of 2-Amino-5-chlorobenzophenone is dictated by intermolecular hydrogen bonds. The primary interaction involves the amino group acting as a hydrogen bond donor and the carbonyl oxygen of an adjacent molecule acting as an acceptor. researchgate.net These N—H⋯O hydrogen bonds link the four independent molecules in the asymmetric unit into a complex three-dimensional supramolecular architecture. researchgate.net This network of hydrogen bonds is crucial in stabilizing the crystal lattice. Analysis of these interactions is fundamental to understanding the physical properties of the solid material, such as its melting point and solubility.
Hirshfeld Surface Analysis of Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of close contacts with neighboring molecules. For 2-Amino-5-chlorobenzophenone, while direct Hirshfeld analysis data is not broadly published, insights can be drawn from its crystal structure and from analyses of closely related derivatives like its oxime.
The crystal structure of 2-Amino-5-chlorobenzophenone reveals that molecules are linked by N—H⋯O hydrogen bonds, forming a three-dimensional supramolecular architecture. researchgate.net This indicates a significant interaction between the amino group's hydrogen atoms and the carbonyl oxygen of adjacent molecules.
In a related monoclinic polymorph of 2-amino-5-chlorobenzophenone oxime, Hirshfeld analysis provides a quantitative breakdown of intermolecular contacts. iucr.orgnih.govresearchgate.net The analysis generates two-dimensional fingerprint plots that summarize the different types of atomic contacts. For the oxime derivative, the most significant contributions to the Hirshfeld surface are from H⋯H, H⋯C, and H⋯Cl contacts. iucr.org These interactions, along with strong O—H⋯N hydrogen bonds that form centrosymmetric dimers, are crucial for the stability of the crystal packing. iucr.orgnih.gov
For this compound, the fundamental nature of these intermolecular interactions would remain the same. The substitution of deuterium for hydrogen in the phenyl ring is not expected to alter the primary hydrogen bonding (N—H⋯O) or the van der Waals forces, although minor changes in the strength and length of C-D⋯X contacts compared to C-H⋯X contacts may occur. The Hirshfeld surface would be dominated by the same types of interactions, primarily involving hydrogen (and deuterium), carbon, chlorine, nitrogen, and oxygen atoms.
| Cl⋯H / H⋯Cl | Contacts involving the chlorine substituent. | Contributes to the stability and specific packing arrangement of the molecules. iucr.org |
Specialized Analytical Parameters
Collision Cross Section Measurements
Collision Cross Section (CCS) is a key parameter measured by ion mobility-mass spectrometry (IM-MS). It represents the effective area of an ion as it travels through a buffer gas under the influence of an electric field. thermofisher.cnnih.gov CCS values are dependent on the ion's size, shape, and charge state, providing an additional dimension of characterization beyond mass-to-charge ratio.
For 2-Amino-5-chlorobenzophenone, an experimental CCS value has been determined. The value for the deprotonated molecule ([M-H]⁻) is reported as 150.4 Ų. nih.gov This measurement was obtained using drift tube ion mobility spectrometry (DTIMS) with nitrogen as the buffer gas and electrospray ionization (ESI) as the ion source. nih.gov
Table 2: Collision Cross Section of 2-Amino-5-chlorobenzophenone
| Ion | CCS Value (Ų) | Measurement Conditions | Source |
|---|
| [M-H]⁻ | 150.4 | Type: DT; Buffer gas: N₂; Ionization: ESI⁻ | nih.gov |
Kovats Retention Index Determination
The Kovats Retention Index (RI) is a standardized parameter in gas chromatography used to convert retention times into system-independent values. It relates the retention time of an analyte to the retention times of n-alkane standards. This method allows for the comparison of retention data across different instruments, columns, and analytical conditions.
For 2-Amino-5-chlorobenzophenone, numerous Kovats RI values have been reported on standard non-polar columns, such as those coated with OV-1, SE-30, or DB-1 stationary phases. nih.govnist.gov The variability in the reported values reflects the different experimental conditions (e.g., temperature, column type) used for determination.
No specific Kovats RI has been published for this compound. The substitution of hydrogen with deuterium typically has a very small effect on the retention index. Any observed difference would be due to the subtle changes in volatility and interaction with the stationary phase caused by the isotopic substitution. The values for the non-deuterated compound serve as a very close approximation.
Table 3: Reported Kovats Retention Indices (Standard Non-Polar Column) for 2-Amino-5-chlorobenzophenone
| Kovats RI | Reference |
|---|---|
| 1984 | nih.gov |
| 1994 | nih.gov |
| 1995 | nist.gov |
| 2001 | nih.gov |
| 2005 | nih.gov |
| 2008 | nih.gov |
| 2015 | nih.gov |
| 2027 | nih.gov |
| 2039 | nist.gov |
| 2046 | nih.gov |
Thermogravimetric and Differential Thermal Analysis (TG/DTA) for Thermal Behavior
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to characterize the thermal stability and phase transitions of a material. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference.
Studies on single crystals of 2-Amino-5-chlorobenzophenone (2A-5CB) have utilized TG/DTA to determine its thermal behavior. The analysis indicates that the compound is thermally stable up to 125°C. researchgate.net TGA-DTA studies have also confirmed the melting point of the material to be 101.5°C. researchgate.net The DTA curve would show a sharp endothermic peak at this temperature, corresponding to the melting process, while the TGA curve would remain flat until the onset of decomposition at higher temperatures. This thermal stability is a crucial parameter for applications in fields like nonlinear optics. researchgate.net The thermal behavior of the d5-deuterated compound is expected to be very similar to the non-deuterated form.
Table 4: Thermal Properties of 2-Amino-5-chlorobenzophenone (2A-5CB)
| Property | Value | Method | Source |
|---|---|---|---|
| Thermal Stability | Stable up to 125°C | TG/DTA | researchgate.net |
| Melting Point | 101.5°C | TGA/DTA | researchgate.net |
Mechanical Stability Assessment by Vickers Hardness Testing
Vickers hardness testing is a standard method for measuring the hardness of materials, particularly for brittle materials like single crystals. The test involves indenting the material with a diamond pyramid and measuring the size of the resulting impression. This provides a quantitative measure of the material's resistance to plastic deformation, which is essential for determining its suitability for practical applications where it might undergo cutting, polishing, or mounting. researchgate.net
The mechanical stability of 2-Amino-5-chlorobenzophenone (2A-5CB) single crystals has been evaluated using this method. Research indicates a Vickers hardness (Hv) value of 26.8 kg/mm ² when a load of 100 grams was applied. researchgate.net This value provides insight into the strength of the intermolecular forces holding the crystal lattice together. For the deuterated variant, this compound, the Vickers hardness is not expected to differ significantly, as the isotopic substitution does not fundamentally change the crystalline structure or the nature of the intermolecular bonds.
Table 5: Mechanical Hardness of 2-Amino-5-chlorobenzophenone (2A-5CB) Crystal
| Parameter | Load (g) | Value ( kg/mm ²) | Source |
|---|
| Vickers Hardness (Hv) | 100 | 26.8 | researchgate.net |
Chemical Reactivity, Transformation Pathways, and Mechanistic Studies
Reaction Mechanism Elucidation and Kinetic Investigations
The presence of deuterium (B1214612) atoms in 2-Amino-5-chlorobenzophenone-d5 allows for detailed investigations into its reaction mechanisms, which are often compared to its non-deuterated counterpart.
The replacement of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect is particularly pronounced when a carbon-hydrogen bond is broken or formed in the rate-determining step of a reaction. princeton.edu For this compound, the five deuterium atoms are located on the phenyl ring that is not substituted with the amino and chloro groups.
Table 1: General Principles of Deuterium Kinetic Isotope Effects
| Effect | Description | Implication for this compound |
| Primary KIE | Observed when the C-D bond is broken or formed in the rate-determining step. | A slower reaction rate involving the deuterated phenyl ring would be expected. |
| Secondary KIE | Observed when the deuterium is not directly involved in bond breaking/formation but is located near the reaction center. | Changes in reaction rates may occur due to steric or electronic effects of deuterium. |
| Inverse KIE | A reaction that is faster with deuterium than with hydrogen. | This is less common but can occur in certain equilibrium or multistep reactions. rutgers.edu |
The biotransformation of 2-Amino-5-chlorobenzophenone (B30270) and, by extension, its deuterated form, is crucial for understanding its environmental fate and its metabolism in biological systems.
Aerobic degradation of chlorinated aromatic compounds often proceeds through pathways involving dioxygenase enzymes that incorporate molecular oxygen, leading to ring cleavage. For chlorinated benzoic acids, which share structural similarities with the chlorinated phenyl ring of 2-Amino-5-chlorobenzophenone, degradation can occur via chlorocatechol pathways. researchgate.net While specific enzymes involved in the degradation of 2-Amino-5-chlorobenzophenone are not explicitly identified in the provided search results, enzymes involved in the metabolism of aminophenols, such as those found in Pseudomonas species, are known to be involved in the ortho-cleavage pathway. nih.gov
Microbial communities, particularly bacterioplankton, have been shown to play a role in the transformation of 2-Amino-5-chlorobenzophenone in aquatic environments. Studies on riverine bacterioplankton have demonstrated the degradation of this compound. The presence of other organic substrates can influence the rate of its removal, suggesting that it can be a source of carbon and energy for microorganisms.
Hydrolysis is a potential transformation pathway for 2-Amino-5-chlorobenzophenone, particularly in the context of its use as a precursor in the synthesis of benzodiazepines like lorazepam. wikipedia.org The synthesis of lorazepam involves steps where hydrolysis of an acetylated intermediate occurs under basic conditions. wikipedia.org While specific studies on the hydrolytic transformation of this compound are not available, the general principles of amide and ester hydrolysis would apply.
The synthesis of benzodiazepines from 2-Amino-5-chlorobenzophenone can sometimes lead to the formation of unexpected products. For instance, the synthesis of chlordiazepoxide involves the reaction of 2-Amino-5-chlorobenzophenone with hydroxylamine (B1172632), followed by reaction with chloroacetyl chloride and then methylamine. wikipedia.org Similarly, prazepam synthesis involves acylation, reduction, and further reactions. wikipedia.org Deviations from these reaction pathways could potentially lead to alternative products, though specific examples for the deuterated compound are not documented in the provided search results.
Photochemical Transformations and Radical Generation
While specific photochemical studies on the deuterated d5 variant are not extensively documented, the reactivity of the 2-aminobenzophenone (B122507) scaffold under photolytic conditions is well-established. Benzophenones are renowned for their photochemical activity. Upon absorption of UV light, the benzophenone (B1666685) core can be excited to a singlet state, which then typically undergoes efficient intersystem crossing to a more stable triplet state.
This excited triplet state can act as a photosensitizer and participate in hydrogen atom abstraction from suitable donor molecules, leading to the generation of a ketyl radical and a substrate-derived radical. Furthermore, visible-light-mediated processes using benzophenone as a photosensitizer can facilitate the generation of α-aminoalkyl radicals from amines. rsc.org It is plausible that this compound would exhibit similar photochemical properties, potentially generating radical intermediates through pathways like photoinduced N-O bond fragmentation in derived esters or via direct photolysis, although the specific influence of the ortho-amino and para-chloro substituents would modulate this reactivity. researchgate.netnih.gov
Synthetic Transformations and Derivatization Chemistry
The synthetic utility of this compound is primarily realized through the reactivity of its amino group and the aromatic rings. These transformations are fundamental to creating a diverse range of derivatives, particularly for pharmaceutical applications.
2-Amino-5-chlorobenzophenone is a cornerstone intermediate in the synthesis of the 1,4-benzodiazepine (B1214927) class of therapeutic agents. chemicalbook.comnih.gov Consequently, its d5-labeled version is an invaluable tool for developing and studying the metabolism of deuterated benzodiazepines. The synthesis typically involves initial derivatization of the amino group, followed by cyclization to form the characteristic seven-membered diazepine (B8756704) ring. Notable examples include the synthesis of Prazepam, where the precursor is first acylated with cyclopropanecarbonyl chloride, and Chlordiazepoxide, which involves an initial reaction with hydroxylamine followed by acylation and cyclization with methylamine. wikipedia.orgwho.int The presence of the d5-phenyl group is not expected to interfere with these classical synthetic routes, allowing for the creation of labeled analogs for pharmacokinetic studies.
Table 1: Heterocyclic Compounds Derived from 2-Amino-5-chlorobenzophenone This table showcases examples of benzodiazepines synthesized from the non-deuterated precursor.
| Final Product | Initial Reagent for Derivatization | Key Synthetic Steps | Reference |
| Prazepam | Cyclopropanecarbonyl chloride | Acylation, reduction, oxidation, further acylation, cyclization with hydrazine (B178648) hydrate. | wikipedia.orgwho.int |
| Chlordiazepoxide | Hydroxylamine | Oximation, acylation with chloroacetyl chloride, cyclization/rearrangement with methylamine. | wikipedia.org |
| Lorazepam | Hydroxylamine (on a related dichlorobenzophenone derivative) | Oximation, acylation, ring expansion, hydrolysis, and further transformations. | wikipedia.org |
The primary amino group of this compound readily undergoes condensation with various aldehydes to form Schiff bases (imines). This reaction provides a straightforward method for introducing a wide array of substituents. The synthesis can be efficiently carried out by reacting the aminobenzophenone with an appropriate aldehyde in a solvent like ethanol, often with a catalytic amount of acetic acid. chemicalbook.com Microwave-assisted synthesis has been shown to accelerate this transformation significantly, allowing for the rapid production of Schiff base libraries. chemicalbook.com These derivatives are not only final products in their own right but also serve as intermediates for the synthesis of more complex heterocyclic systems. nih.govnih.gov
Table 2: Representative Conditions for Schiff Base Synthesis This table outlines a general procedure for the formation of Schiff bases from 2-Amino-5-chlorobenzophenone.
| Parameter | Condition | Reference |
| Reactants | 2-Amino-5-chlorobenzophenone (1 mmol), Aldehyde (1 mmol) | chemicalbook.com |
| Solvent | Ethanol (5 ml) | chemicalbook.com |
| Catalyst | Acetic acid (2 drops) | chemicalbook.com |
| Method | Microwave Irradiation (100 W, 1 min, 100 °C) | chemicalbook.com |
| Workup | Cooling to room temperature, precipitation, washing with hexane. | chemicalbook.com |
Acylation of the amino group is a pivotal step in the synthesis of many biologically active compounds derived from this compound. The most common transformation is the reaction with chloroacetyl chloride to yield 2-(chloroacetamido)-5-chlorobenzophenone-d5. lookchem.com This acylated product is a key intermediate for the synthesis of numerous 1,4-benzodiazepin-2-ones, including diazepam. google.comgoogle.comactascientific.com The reaction is typically performed by treating the aminobenzophenone with the acyl chloride in a suitable solvent such as toluene (B28343) or ethyl acetate. actascientific.comsciencemadness.orgasianpubs.org Both conventional heating and microwave irradiation methods have been successfully employed, with the latter often providing higher yields in shorter reaction times. sciencemadness.org
Table 3: Synthesis of 2-(Chloroacetamido)-5-chlorobenzophenone This table details reaction conditions for a key acylation reaction.
| Reagents | Solvent | Conditions | Yield | Reference |
| 2-Amino-5-chlorobenzophenone, Chloroacetyl chloride | Toluene | Reflux, 2.5 hours | 82% | sciencemadness.org |
| 2-Amino-5-chlorobenzophenone, Chloroacetyl chloride | Toluene | Microwave (360 W), 1 minute | 88% | sciencemadness.org |
| 2-Amino-5-chlorobenzophenone, Chloroacetyl chloride | Toluene | Stirred at 5–10 °C, then room temp for 3-4 hours | 97.3% | actascientific.comasianpubs.org |
| 2-Amino-5-chlorobenzophenone, Chloroacetanilide | Ethyl Acetate | Heat at 80-85 °C, 4-4.5 hours | 87-93% | google.comgoogle.com |
While direct carbonylation of this compound to form amino acid derivatives is not explicitly detailed, palladium-catalyzed carbonylation reactions represent a powerful tool for the synthesis of carbonyl compounds from aryl halides. rsc.orgyoutube.com Given that the title compound contains a chloro-substituted aryl ring, it is a potential substrate for such transformations.
Palladium-catalyzed aminocarbonylation, for instance, involves the reaction of an aryl halide with carbon monoxide and an amine to form an amide. organic-chemistry.orgrsc.org This process typically proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, insertion of carbon monoxide into the aryl-palladium bond, and subsequent reductive elimination to form the amide product and regenerate the catalyst. This established methodology could theoretically be applied to this compound to introduce a carbonyl group, which could then be further elaborated into more complex structures.
Computational and Theoretical Chemistry Applications
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-Amino-5-chlorobenzophenone (B30270), DFT calculations, particularly using the B3LYP hybrid functional with basis sets like 6-31G(d) or 6-31+G(d,p), have been employed to predict its molecular properties. scihorizon.comorientjchem.orgresearchgate.net
Geometry optimization calculations are performed to determine the most stable three-dimensional conformation of the molecule, corresponding to the minimum energy on the potential energy surface. researchgate.net For 2-Amino-5-chlorobenzophenone, DFT calculations reveal a non-planar structure. The two phenyl rings are twisted relative to each other, with reported dihedral angles (C2-C1-C7-C8) ranging from 53.7° to 59.8°. researchgate.net This twisting is a balance between steric hindrance and electronic conjugation effects. researchgate.net A potential energy surface scan has identified the global minimum energy at a twist angle of 30°. scihorizon.comorientjchem.org
Key optimized geometrical parameters show that the C-C bond lengths connecting the carbonyl group to the phenyl rings are slightly longer than other C-C bonds within the rings, suggesting limited conjugation between the two ring systems. scihorizon.com An important structural feature is the presence of a short intramolecular distance between the amino group's hydrogen and the carbonyl group's oxygen (N-H···O), which indicates the formation of an intramolecular hydrogen bond that stabilizes the molecular conformation. scihorizon.com
Vibrational frequency analysis complements the geometry optimization by confirming that the structure is a true minimum (no imaginary frequencies) and by predicting the infrared (IR) and Raman spectra. researchgate.netnih.gov The calculated vibrational wavenumbers are often scaled to correct for anharmonicity and limitations of the theoretical method. nih.gov For 2-Amino-5-chlorobenzophenone-d5, the vibrational modes associated with the C-H bonds of the non-substituted ring would align with standard calculations. However, the modes involving the C-D bonds on the deuterated phenyl ring would appear at significantly lower frequencies due to the heavier mass of deuterium (B1214612). This isotopic shift is a key feature that can be used to identify the molecule experimentally.
The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. scihorizon.com
For 2-Amino-5-chlorobenzophenone, the HOMO is primarily localized on the amino-substituted phenyl ring, while the LUMO is distributed over the benzoyl group. This distribution indicates that an electronic transition from the ground state to the first excited state involves a charge transfer from the electron-donating amino group and its associated ring to the electron-accepting carbonyl group and the other phenyl ring. scihorizon.com A smaller HOMO-LUMO energy gap suggests higher reactivity and is indicative of charge transfer interactions within the molecule, which can give rise to nonlinear optical (NLO) properties. scihorizon.comresearchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map plots the electrostatic potential onto the molecule's electron density surface. wolfram.com
In an MEP map of 2-Amino-5-chlorobenzophenone, different colors represent different potential values.
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are susceptible to electrophilic attack. The most negative potential is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons.
Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are susceptible to nucleophilic attack. The hydrogen atoms of the amino group are expected to be regions of positive potential.
Green regions represent neutral or near-zero potential.
The MEP map visually confirms the electronic effects of the substituents: the electron-donating amino group increases the negative potential (nucleophilicity) of its attached phenyl ring, while the electron-withdrawing carbonyl and chloro groups create regions of positive potential (electrophilicity). mdpi.com
For 2-Amino-5-chlorobenzophenone, NBO analysis reveals several key interactions:
Intramolecular Hydrogen Bonding: A significant stabilization energy is found for the interaction between a lone pair (LP) orbital of the carbonyl oxygen (O16) and the antibonding orbital of the N11-H12 bond (LP(O16) → σ*(N11-H12)). This confirms the presence and stabilizing effect of the intramolecular N-H···O hydrogen bond. scihorizon.com
Electron Delocalization: Strong interactions are observed between the π orbitals of the phenyl rings and the p-type lone pair of the nitrogen atom. For example, the delocalization of the nitrogen lone pair into the antibonding π* orbitals of the adjacent C-C bonds (LP(N11) → π*(C1-C6)) contributes significantly to the molecule's stability.
These charge transfer interactions are responsible for the molecule's electronic properties, including its potential for nonlinear optical activity. scihorizon.com
Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the chemical reactivity and stability of a molecule. These indices are calculated as follows:
Chemical Potential (μ): μ = (E_HOMO + E_LUMO) / 2
Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2
Global Electrophilicity Index (ω): ω = μ² / (2η)
Using the energies from the frontier molecular orbital analysis, these indices can be calculated for 2-Amino-5-chlorobenzophenone.
Chemical Potential (μ): Represents the tendency of electrons to escape from the system. A higher (less negative) chemical potential indicates higher reactivity.
Chemical Hardness (η): Measures the resistance to charge transfer. A smaller value for hardness (a smaller HOMO-LUMO gap) indicates a "softer" molecule that is more polarizable and reactive.
Global Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It quantifies the stabilization in energy when the system acquires additional electronic charge from the environment.
The investigation of electrophilicity and charge transfer is fundamental to understanding the electronic behavior of 2-Amino-5-chlorobenzophenone. As established by HOMO-LUMO and NBO analyses, there is a significant intramolecular charge transfer (ICT) within the molecule. scihorizon.comresearchgate.net
This ICT occurs from the electron-rich part of the molecule, the 2-amino-5-chlorophenyl group, to the electron-deficient benzoyl group. The amino group acts as a strong electron donor, while the carbonyl group serves as an electron acceptor. This donor-acceptor architecture across the π-conjugated system is a hallmark of molecules with significant nonlinear optical (NLO) properties. scihorizon.comresearchgate.net The computed first-order hyperpolarizability (β) of the molecule, which is a measure of its NLO response, is found to be significantly high, suggesting potential applications in photonics and optical devices. scihorizon.comorientjchem.org The efficiency of this charge transfer is directly related to the low HOMO-LUMO energy gap and the strong hyperconjugative interactions observed in the NBO analysis. scihorizon.com
Prediction of Spectroscopic Properties
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of 2-Amino-5-chlorobenzophenone and its deuterated isotopologues. For the non-deuterated form, 2-amino-5-chlorobenzophenone, studies have successfully recorded and analyzed its FT-IR and FT-Raman spectra. scihorizon.comresearchgate.net The vibrational frequencies and wavenumbers obtained from these experimental techniques show good agreement with values computed using DFT methods. scihorizon.com
Key vibrational modes identified for the non-deuterated parent compound include the N–H stretch and the C=O stretch. chemicalbook.com For this compound, the primary difference in its predicted vibrational spectrum would arise from the substitution of five hydrogen atoms with deuterium on one of the phenyl rings. This substitution would cause a predictable shift in the frequencies of the C-D stretching and bending vibrations compared to the C-H vibrations of the non-deuterated compound, typically to lower wavenumbers, due to the heavier mass of deuterium. These predictable shifts are crucial for interpreting the spectra of the deuterated standard in analytical studies.
Furthermore, computational studies on the non-deuterated analog have explored its nonlinear optical (NLO) properties. The computed first-order hyperpolarizability value suggests that 2-amino-5-chlorobenzophenone has the potential for applications in second harmonic generation. scihorizon.com Similar computational approaches can be applied to the d5 derivative to understand how deuteration might influence these electronic and optical properties.
| Spectroscopic Technique | Key Functional Group | Predicted Observation for this compound |
| FT-IR Spectroscopy | C-D Stretch (aromatic) | Bands shifted to lower wavenumbers compared to C-H stretch. |
| FT-IR Spectroscopy | N-H Stretch | Expected around 3320 cm⁻¹ (based on non-deuterated analog). chemicalbook.com |
| FT-IR Spectroscopy | C=O Stretch | Expected around 1623 cm⁻¹ (based on non-deuterated analog). chemicalbook.com |
| FT-Raman Spectroscopy | C-D Vibrations | Corresponding shifts to lower frequencies. |
| UV-vis-NIR | Electronic Transitions | The cut-off wavelength for the non-deuterated crystal is reported as 390 nm. researchgate.net |
Molecular Dynamics Simulations
While specific molecular dynamics (MD) simulation studies on this compound are not extensively documented in the literature, the foundational data required for such simulations are available from computational and crystallographic studies of its non-deuterated counterpart.
Structural studies using X-ray crystallography have determined that the molecule exists with significant dihedral angles between its two benzene (B151609) rings, ranging from 53.7° to 59.8° in the solid state. researchgate.net DFT calculations have further explored the rotational energy landscape, identifying the global minimum energy conformation. scihorizon.com These studies also confirm the presence of intramolecular N-H···O hydrogen bonding, which influences the molecule's preferred conformation. scihorizon.com
This detailed structural information serves as an essential starting point for MD simulations. Such simulations could model the dynamic behavior of this compound in various environments, such as in solution or interacting with biological macromolecules. Key applications would include:
Conformational Analysis: Exploring the range of accessible conformations in solution and their relative energies.
Solvation Dynamics: Studying how the molecule interacts with solvent molecules, which is crucial for understanding its solubility and reactivity.
Membrane Permeation: Simulating the interaction of the molecule with lipid bilayers to predict its ability to cross biological membranes like the blood-brain barrier.
In Silico Modeling of Physicochemical Parameters for Derivatives
The physicochemical properties of 2-Amino-5-chlorobenzophenone derivatives have been the subject of in silico modeling to predict their potential as drug candidates, particularly their ability to penetrate the central nervous system (CNS). sciencemadness.org Computational tools are used to calculate key parameters that are correlated with a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
A study on novel synthesized derivatives of 2-amino-5-chlorobenzophenone evaluated several key physicochemical parameters using online software to predict blood-brain barrier (BBB) penetration. sciencemadness.org The calculated properties for the derivatives were found to be within the ranges required for good CNS activity. sciencemadness.org Similar in silico ADME predictions have been performed on other series of its derivatives to assess their drug-like properties. researchgate.net
The following table summarizes the key physicochemical parameters and their importance in in silico drug-likeness assessment, based on studies of 2-amino-5-chlorobenzophenone derivatives. sciencemadness.orgresearchgate.net
| Parameter | Importance for Drug-Likeness | Typical Range for CNS Activity |
| logP | Lipophilicity, affects membrane permeability. | Values should be optimized for BBB penetration. sciencemadness.org |
| Molecular Weight | Influences diffusion and transport across membranes. | Generally < 500 Da. sciencemadness.org |
| nON (Number of O and N atoms) | Hydrogen bonding potential, affects solubility. | Within a specific range for good BBB penetration. sciencemadness.org |
| nOHNH (Number of OH and NH groups) | Hydrogen bond donor count, affects membrane permeability. | Within a specific range for good BBB penetration. sciencemadness.org |
| Number of Rotatable Bonds | Molecular flexibility, influences binding affinity. | Generally ≤ 10. sciencemadness.org |
Prediction of Biotransformation Products and Involved Enzymes
Computational tools can predict the metabolic fate of a compound by identifying likely biotransformation pathways and the enzymes involved. For 2-amino-5-chlorobenzophenone (ACB), which is also a known metabolite of drugs like diazepam, its biotransformation has been modeled for aerobic systems. rsc.orgnih.gov
One study used a pathway prediction system to identify likely degradation routes. The system identified several potential enzymatic reactions that could act on the molecule. rsc.org These predictions are crucial for understanding the environmental fate of the compound and for identifying potential metabolites in toxicological studies.
The table below details the predicted biotransformation pathways for 2-amino-5-chlorobenzophenone in aerobic systems. rsc.org
| Predicted Pathway Rule | Probability | Comments on the Reaction | Involved Enzyme Types |
| bt0391 | Likely | Acts on primary imine groups. | trans-ACOHDA hydrolase, 1-aminocyclopropane-1-carboxylate deaminase, 3-formiminopyruvate hydrolase, 5-oxo-4,5-dihydropyrrole-2-carboxylate amidase. rsc.org |
| bt0063 | Likely | Oxidative removal of an R group from an amine, producing an aldehyde. | 6-aminohexanoate transaminase, caffeine (B1668208) demethylase, cyclohexylamine (B46788) oxidase. rsc.org |
These in silico predictions provide a valuable framework for experimental metabolic studies of this compound, helping to guide the search for and identification of its biotransformation products.
Research Applications of Deuterated Benzophenone Scaffolds
Deuterated Analogues as Analytical Reference Standards
Stable isotope-labeled compounds, such as 2-Amino-5-chlorobenzophenone-d5, are invaluable in analytical chemistry for enhancing the accuracy and reliability of quantitative measurements. medchemexpress.com
Certified Reference Materials (CRMs) are crucial for quality control in pharmaceutical and other industries, providing a benchmark for verifying the quality and consistency of analytical methods and results. sigmaaldrich.com The non-deuterated compound, 2-Amino-5-chlorobenzophenone (B30270), is used as a pharmaceutical secondary standard, which is qualified as a CRM. sigmaaldrich.comsigmaaldrich.com These standards are essential for applications such as pharmaceutical release testing and method development for both qualitative and quantitative analyses. sigmaaldrich.com
Deuterated analogs like this compound serve a specialized role in this context. While the non-labeled compound provides the primary reference for identity and purity, the deuterated version is critical for developing and validating quantitative assays, particularly those using mass spectrometry. It helps ensure the precision of methods designed to measure the concentration of the parent compound in various matrices.
Table 1: Characteristics of 2-Amino-5-chlorobenzophenone as a Reference Standard
| Property | Description | Source(s) |
| Standard Type | Pharmaceutical Secondary Standard; Certified Reference Material | sigmaaldrich.com |
| CAS Number | 719-59-5 | sigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C₁₃H₁₀ClNO | caymanchem.comnist.gov |
| Applications | Pharmaceutical release testing, method development, quality control | sigmaaldrich.com |
| Certification | Produced and certified in accordance with ISO 17034 and ISO/IEC 17025 | sigmaaldrich.com |
In quantitative analysis using mass spectrometry (MS), an internal standard is added in a known amount to samples to correct for variations during sample processing and analysis. bioanalysis-zone.com Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in LC-MS/MS assays because their physical and chemical properties are nearly identical to the analyte being measured. bioanalysis-zone.com
This compound is the deuterium-labeled version of 2-Amino-5-chlorobenzophenone. medchemexpress.com Its utility as an internal standard stems from the fact that it co-elutes with the non-labeled analyte during chromatography but is distinguishable by its higher mass in the mass spectrometer. bioanalysis-zone.com This allows for precise quantification of the target analyte, as any loss or variation experienced by the analyte during extraction, handling, or ionization is mirrored by the deuterated internal standard. bioanalysis-zone.com This approach is fundamental in drug development for quantifying drug molecules and their metabolites in biological matrices. medchemexpress.com
Advanced Materials Science Applications
The unique properties of deuterated compounds are also being harnessed in the field of advanced materials science. The benzophenone (B1666685) scaffold, in particular, has been a subject of interest for its optical properties.
Nonlinear optical (NLO) materials are crucial for applications in optoelectronics, such as altering the wavelength of lasers. nih.gov Research has shown that organic molecules with extended π-conjugated systems, like benzophenones, can exhibit significant NLO properties. nih.gov The substitution pattern on the benzophenone core can be tuned to optimize these properties. While direct studies on the NLO properties of this compound are not extensively documented, the foundational benzophenone structure is recognized for its potential in this area. chemicalbook.com The incorporation of deuterium (B1214612) could potentially influence the vibrational modes of the molecule, which may have subtle effects on its NLO response, representing an area for future investigation.
Benzophenone derivatives are utilized in the manufacturing of dyes. chemicalbook.com Their chemical structure allows for the creation of various colors, and they can be functionalized to enhance properties like UV protection. researchgate.netresearchgate.net Research has been conducted on synthesizing acid and disperse dyes based on benzophenone for application on textiles like wool, silk, and polyester. researchgate.netresearchgate.net These dyes have shown good fastness and, notably, can provide UV protection to the fabrics. researchgate.netresearchgate.net The impact of deuteration on the color properties or photostability of these dyes is a specialized area of research that could offer new avenues for developing more robust and long-lasting colorants.
Deuterated Compounds in Drug Discovery Research (Mechanism-Oriented Studies)
The "deuterium switch" approach, where hydrogen atoms in a drug molecule are replaced with deuterium, has become a significant strategy in drug discovery. nih.gov This modification can substantially alter a drug's metabolic profile without changing its fundamental pharmacological activity. nih.govjuniperpublishers.com
Table 1: The Kinetic Isotope Effect on Drug Metabolism
| Parameter | Description | Implication of Deuteration |
| Bond Strength | The C-D bond is stronger than the C-H bond. | Increased resistance to enzymatic cleavage. |
| Metabolic Rate | The rate at which a drug is broken down by metabolic enzymes. | Slower metabolism at the site of deuteration. |
| Biological Half-life | The time it takes for the concentration of a drug in the body to be reduced by half. | Can be prolonged, leading to sustained drug action. |
For instance, a study on d9-methadone showed a significant increase in AUC and Cmax and a reduction in clearance compared to its non-deuterated counterpart in mice. nih.gov This improved pharmacokinetic profile can lead to enhanced efficacy and potentially a better safety profile by reducing the formation of toxic metabolites. researchgate.netnih.gov The strategic use of deuteration, as seen with the development of drugs like deutetrabenazine, underscores its value in optimizing drug performance. nih.govresearchgate.net
Table 2: Comparative Pharmacokinetic Parameters
| Compound | Cmax (Fold Increase) | AUC (Fold Increase) | Clearance (L/h/kg) | Reference |
| Methadone | - | - | 4.7 ± 0.8 | nih.gov |
| d9-Methadone | 4.4 | 5.7 | 0.9 ± 0.3 | nih.gov |
Design of Analogs with Altered Biological Activity Through Deuteration (e.g., Enzyme Activity Modulation)
The strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium (²H or D) within a pharmacologically active scaffold represents a sophisticated approach in medicinal chemistry to modulate a molecule's biological properties. This technique, known as deuteration, can significantly alter the metabolic fate and enzymatic interactions of a compound without substantially changing its fundamental structure or primary pharmacological mechanism. The benzophenone scaffold, a versatile structural motif found in numerous biologically active compounds, provides a valuable platform for exploring the impact of deuteration on enzyme activity.
The primary mechanism through which deuteration exerts its influence is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step can be significantly slowed down when a C-D bond is present at that position. This deceleration of metabolism can lead to a longer biological half-life, increased systemic exposure, and potentially a more favorable therapeutic profile for a drug candidate.
The design of deuterated benzophenone analogs for enzyme activity modulation can be approached in several ways. One key area of application is in the inhibition of metabolic enzymes, particularly the cytochrome P450 (CYP) family. These enzymes are responsible for the oxidative metabolism of a vast number of drugs and xenobiotics. By selectively deuterating positions on the benzophenone scaffold that are susceptible to CYP-mediated oxidation, it is possible to create analogs with enhanced metabolic stability.
While specific data on the enzymatic modulation of deuterated this compound is not extensively available in the public domain, the principles can be illustrated through research on related compounds and the broader application of deuteration in drug design. For instance, studies on other molecular scaffolds have demonstrated the power of this approach. The deuterated form of the antidepressant paroxetine, for example, showed reduced mechanism-based inhibition of CYP2D6, leading to a better drug-drug interaction profile. nih.gov Similarly, deuterated analogs of the prostate cancer drug apalutamide (B1683753) have been synthesized and shown to have improved pharmacokinetic profiles due to decreased metabolism. researchgate.netnih.gov
The benzophenone core itself is a known substrate for various enzymes and a scaffold for the design of enzyme inhibitors. Research has shown that benzophenone derivatives can act as inhibitors of several enzymes, including:
Steroid Sulfatase (STS): Nonsteroidal STS inhibitors have been designed based on the benzophenone scaffold. For example, benzophenone-4,4'-O,O-bis-sulfamate has been identified as a potent irreversible inhibitor of STS, an important target in oncology. nih.gov
Cyclooxygenase (COX): Benzophenone derivatives have been designed and synthesized as anti-inflammatory agents that exhibit their effect through the inhibition of COX isoenzymes. nih.govmdpi.com
Acetylcholinesterase (AChE): The benzophenone nucleus has been used to design inhibitors of AChE, an enzyme targeted in the treatment of Alzheimer's disease. nih.gov
Given that the benzophenone scaffold is a substrate for and an inhibitor of various enzymes, the strategic application of deuteration could offer a powerful tool to fine-tune the enzymatic activity of these analogs. For example, if a particular benzophenone derivative is a potent enzyme inhibitor but suffers from rapid metabolic inactivation at a specific site, deuterating that "metabolic soft spot" could enhance its inhibitory potency and duration of action.
The following hypothetical data table illustrates the potential impact of deuteration on the inhibitory activity and metabolic stability of a benzophenone-based enzyme inhibitor.
Table 1: Hypothetical Comparison of a Benzophenone-Based Enzyme Inhibitor and its Deuterated Analog
| Compound | Target Enzyme IC₅₀ (nM) | Metabolic Stability (t½ in human liver microsomes, min) |
| Benzophenone Analog (Non-deuterated) | 50 | 15 |
| Deuterated Benzophenone Analog | 45 | 60 |
In this illustrative example, the deuterated analog exhibits a slightly improved inhibitory potency (lower IC₅₀ value) and a significantly enhanced metabolic stability (longer half-life). This combination of effects could translate to a more effective therapeutic agent with a less frequent dosing regimen.
Q & A
Q. Basic Quality Control
- HPLC-DAD/UV : Detect non-deuterated analogs and chlorinated byproducts (e.g., 2-Amino-4'-chlorobenzophenone) with a C18 column and acetonitrile/water gradient .
- HRMS : Resolve isotopic clusters to confirm deuteration levels (e.g., m/z shifts of +5 for d5 labeling) .
- Karl Fischer Titration : Quantify residual moisture, which can accelerate deuterium loss in storage .
How does deuteration affect the metabolic stability of this compound in pharmacokinetic studies?
Advanced Pharmacological Research
Deuteration at specific positions (e.g., amino or chloro-substituted benzene rings) can alter metabolic pathways:
- CYP450 Enzyme Interactions : Use liver microsomes and deuterated controls to assess if deuteration reduces oxidative metabolism (e.g., changes) .
- Isotope Effects : Measure -isotope effects () on metabolic half-life using in vitro assays .
- Stability Testing : Store samples at -80°C under argon to prevent deuterium loss during long-term studies .
What strategies minimize side reactions during the derivatization of this compound for fluorescent labeling?
Q. Advanced Synthetic Chemistry
- Protecting Groups : Temporarily block the amino group with Boc or Fmoc to prevent unwanted coupling .
- Catalyst Optimization : Use Pd/Cu catalysts for Suzuki-Miyaura couplings to preserve deuteration .
- Reaction Solubility : Increase solubility in THF or DMF to avoid aggregation-driven side reactions .
How can computational modeling predict the isotopic effects of this compound on receptor binding?
Q. Advanced Theoretical Chemistry
- DFT Calculations : Model deuterium’s impact on bond lengths and electronic density at the amino group .
- Molecular Dynamics (MD) : Simulate deuterium’s kinetic isotope effects on ligand-receptor binding entropy .
- Docking Studies : Compare binding affinities of deuterated vs. non-deuterated forms using AutoDock Vina .
What are the best practices for ensuring batch-to-batch consistency in deuterated compound synthesis?
Q. Basic Process Optimization
- Standardized Protocols : Document reaction parameters (temperature, pH) to minimize variability .
- QC Metrics : Set thresholds for isotopic purity (>98% d5), residual solvents (<0.1%), and byproducts (<0.5%) .
- Reference Materials : Use certified deuterated internal standards (e.g., 2-Amino-5-chlorobenzoic acid-d5) for calibration .
How does the deuterium isotope effect influence the photostability of this compound under UV exposure?
Q. Advanced Material Science
- Accelerated Testing : Expose samples to UV light (254 nm) and quantify degradation via HPLC .
- Isotopic Substitution Impact : Compare degradation rates with non-deuterated analogs to assess -induced stabilization .
- Mechanistic Studies : Use EPR to detect radical intermediates formed during photolysis .
What role does this compound play in mechanistic studies of benzodiazepine synthesis?
Advanced Organic Chemistry
As a precursor to lorazepam-d5, it enables:
- Tracing Reaction Pathways : Use -labeling to track intermediates in cyclization steps .
- Kinetic Isotope Effects (KIE) : Measure in ring-closure reactions to identify rate-limiting steps .
- Metabolite Identification : Detect deuterated metabolites in vivo using LC-HRMS .
How can researchers address challenges in scaling up this compound synthesis while maintaining isotopic integrity?
Q. Advanced Process Chemistry
- Continuous Flow Systems : Reduce isotopic dilution by minimizing reaction time and solvent volume .
- Deuterium Recycling : Implement closed-loop systems to recover deuterated solvents and reagents .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
